molecular formula C16H15N5O2 B2396735 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950246-92-1

5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2396735
CAS No.: 950246-92-1
M. Wt: 309.329
InChI Key: KPYYSVLEVBLVRQ-UHFFFAOYSA-N
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Description

5-Amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amino group at position 5, a phenyl group at position 1, and a carboxamide moiety linked to a 3-methoxyphenyl group. The 3-methoxyphenyl substituent may enhance metabolic stability and influence binding interactions in biological targets compared to other aryl groups .

Properties

IUPAC Name

5-amino-N-(3-methoxyphenyl)-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-13-9-5-6-11(10-13)18-16(22)14-15(17)21(20-19-14)12-7-3-2-4-8-12/h2-10H,17H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYYSVLEVBLVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of hydrazine derivatives and substituted phenyl isocyanates, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Significance

The compound belongs to the triazole family, which has been widely studied for their pharmacological properties. Triazoles are known for their ability to interact with biological targets, leading to various therapeutic effects. The following are key applications of this compound:

  • Antiparasitic Activity :
    • Research has highlighted the potential of 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a treatment for Chagas' disease, caused by the parasite Trypanosoma cruzi. A study demonstrated that derivatives of triazole showed significant suppression of parasite burden in mouse models when optimized for potency and solubility .
  • Anticancer Properties :
    • The compound exhibits promising anticancer activity. A series of triazole derivatives were synthesized and screened against various cancer cell lines, showing effective growth inhibition. The incorporation of the triazole moiety enhances water solubility and metabolic stability, making these compounds suitable candidates for further development in cancer therapy .
  • Anti-inflammatory Effects :
    • Triazoles are also recognized for their anti-inflammatory properties. Compounds containing the triazole scaffold have been shown to inhibit key inflammatory pathways, making them valuable in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves several advanced techniques:

  • Click Chemistry : This approach allows for the rapid synthesis of triazole derivatives through the reaction of azides with alkynes under mild conditions. This method is particularly advantageous for drug discovery due to its efficiency and versatility .
  • Microwave-Assisted Synthesis : Utilizing microwave technology can significantly enhance reaction rates and yields in the synthesis of triazoles. This method has been employed to prepare various derivatives efficiently .

Case Study 1: Chagas' Disease Treatment

A study focused on optimizing a novel series of 5-amino-1,2,3-triazole-4-carboxamides revealed significant improvements in potency and metabolic stability. One compound demonstrated substantial efficacy in reducing parasite load in infected mice, indicating its potential as a new therapeutic option for Chagas' disease .

Case Study 2: Anticancer Activity

In a comprehensive screening against 60 human cancer cell lines, several synthesized triazole derivatives exhibited over 60% growth inhibition across multiple cancer types including leukemia and breast cancer. The findings suggest that these compounds could be developed into effective anticancer agents due to their enhanced pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The ATC scaffold allows for structural diversification, primarily through modifications at the triazole’s N1 position and the carboxamide’s aryl group. Below is a comparative analysis of key analogs:

Key Findings

Substituent Effects on Bioactivity: Antiproliferative Activity: Derivatives with electron-withdrawing groups (e.g., dichloro, trifluoromethyl) on the carboxamide aryl group exhibit enhanced activity against cancer cell lines. For example, 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-ATC showed significant growth inhibition (GP = -13.42%) in renal cancer cells . Antiparasitic Potential: Fluorinated benzyl groups at N1 (e.g., 4-fluorobenzyl) correlate with submicromolar activity against Trypanosoma cruzi .

Physicochemical Properties: The 3-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 4-chloro-3-trifluoromethylphenyl), which have higher molecular weights and lipophilicity .

Synthetic Accessibility :

  • The target compound and its analogs are typically synthesized via azide-alkyne cycloaddition or carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in related triazole derivatives .

Biological Activity

5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring which is known for its biological activity. The synthesis often involves microwave-assisted nucleophilic ring opening techniques, which enhance efficiency and yield. The structural formula can be represented as:

C22H22N6O4\text{C}_{22}\text{H}_{22}\text{N}_6\text{O}_4

This compound's synthesis has been optimized for various derivatives, enhancing its pharmacological profiles against specific targets like Trypanosoma cruzi, the causative agent of Chagas disease .

Antiparasitic Activity

One of the most notable biological activities of this compound is its effectiveness against Trypanosoma cruzi . In research conducted on this compound series, it demonstrated submicromolar activity (pEC50 > 6) against the parasite in infected VERO cells. The optimization of this compound led to improved potency and metabolic stability, making it a promising candidate for treating Chagas disease .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. It has shown potential as an inhibitor of butyrylcholinesterase (BuChE), which is relevant for neurodegenerative diseases such as Alzheimer's. Compounds derived from the triazole framework have been reported to possess higher anti-BuChE activity compared to traditional inhibitors like galantamine .

Study on Chagas Disease Treatment

In a study aimed at discovering new treatments for Chagas disease, researchers identified a series of 5-amino-1,2,3-triazole-4-carboxamides that exhibited significant antiparasitic activity. The lead compound from this series was tested in mouse models and showed a marked reduction in parasitic load, indicating its potential as a therapeutic agent .

Comparative Analysis of Triazole Derivatives

A comparative study analyzed various derivatives of triazoles for their biological activities. The results indicated that modifications at the phenyl ring significantly affected the inhibition potency against BuChE. For instance, certain substitutions led to IC50 values as low as 0.13 µM for specific derivatives .

Tables of Biological Activity

Compound Target Activity (IC50) Notes
Compound 1BuChE0.13 µMHighly selective over AChE
Compound 2Trypanosoma cruzipEC50 > 6Significant suppression in mouse models
Compound 3Various cholinesterasesIC50 = 31.8 µMBetter inhibitor than galantamine

Q & A

Basic Question: What are the recommended synthetic routes for 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis of triazole carboxamides typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For this compound, a plausible route involves:

Azide Preparation: React 3-methoxyaniline with sodium nitrite and hydrochloric acid to form an aryl diazonium salt, followed by sodium azide substitution.

Alkyne Activation: Prepare a phenylacetylene derivative with a carboxylate group for later carboxamide formation.

Cycloaddition: Combine the azide and alkyne under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate in DMF/H₂O) to form the triazole core.

Carboxamide Coupling: Use EDC/HOBt or DCC-mediated coupling to attach the 3-methoxyphenylamine group.

Critical Factors:

  • Temperature (60–80°C optimal for cycloaddition).
  • Solvent polarity (DMF enhances solubility of intermediates).
  • Catalyst purity (Cu(I) must be free of Cu(II) to avoid side reactions).

Reaction yields for analogous triazoles range from 65–85% under optimized conditions .

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm for phenyl/methoxyphenyl groups) and the triazole NH (δ 8.5–9.5 ppm, broad).
    • ¹³C NMR: Confirm carboxamide carbonyl (δ ~165 ppm) and triazole carbons (δ ~140–150 ppm).
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 364.13 (calculated for C₁₇H₁₆N₅O₂).
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient, 0.1% TFA).

For analogs, deviations in retention time (e.g., ±0.3 min) may indicate residual solvents or byproducts .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:
SAR Design:

Core Modifications:

  • Replace the phenyl group at position 1 with fluorophenyl or chlorophenyl to enhance lipophilicity (logP adjustments).
  • Substitute the 3-methoxyphenyl carboxamide with a pyridinyl group to test hydrogen-bonding effects.

Functional Group Screening:

  • Synthesize derivatives with methyl, nitro, or amino groups at position 5 of the triazole to probe electronic effects.

Experimental Workflow:

  • In Vitro Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Molecular Docking: Compare binding poses in homology models (e.g., PDB: 1M17) to prioritize analogs.

For similar triazoles, fluorophenyl substitutions improved IC₅₀ values by 3–5-fold against cancer cell lines .

Advanced Question: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:
Key Discrepancies:

  • In Vitro Activity: High potency (e.g., IC₅₀ = 50 nM in HeLa cells) but poor in vivo tumor suppression.

Root-Cause Analysis:

Solubility Limitations:

  • Measure kinetic solubility in PBS (typical for triazoles: <10 µg/mL). Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .

Metabolic Stability:

  • Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of the methoxy group).

Protein Binding:

  • Use equilibrium dialysis to assess plasma protein binding (>95% binding reduces free drug concentration).

Mitigation Strategies:

  • Introduce electron-withdrawing groups (e.g., CF₃) to slow oxidative metabolism .

Advanced Question: What experimental strategies address low aqueous solubility during biological testing?

Methodological Answer:
Formulation Approaches:

  • Cyclodextrin Complexation: Prepare a 2:1 β-cyclodextrin inclusion complex (characterize via phase-solubility diagrams).
  • Nanoemulsions: Use high-pressure homogenization to create 150–200 nm particles (poloxamer 407 as stabilizer).

In Vitro Workarounds:

  • Serum-Containing Media: Use 10% FBS to mimic physiological solubilization.
  • DMSO Stock Solutions: Limit final DMSO to <0.1% to avoid cytotoxicity.

For analogs, cyclodextrin formulations increased solubility from 8 µM to 120 µM in PBS .

Basic Question: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:
Stability Protocol:

pH Stability: Incubate compound (1 mg/mL) in buffers (pH 2–9) at 37°C for 24–72 h. Monitor degradation via HPLC.

  • Expected Degradation: Hydrolysis of the carboxamide at pH <3 or >7.

Thermal Stability: Store solid compound at -20°C, 4°C, and 25°C for 1 month. Check for color changes/polymorphism via DSC.

Data Interpretation:

  • Triazole analogs show <5% degradation at pH 5–7 after 72 h but degrade rapidly at pH 2 (t₁/₂ = 4 h) .

Advanced Question: How can researchers elucidate the mechanism of action using omics approaches?

Methodological Answer:
Multi-Omics Workflow:

Transcriptomics: Treat cell lines (e.g., MCF-7) and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, MAPK).

Proteomics: Use SILAC labeling to quantify changes in kinase expression (e.g., AKT, ERK).

Metabolomics: Analyze LC-MS data to map shifts in glycolysis/TCA cycle intermediates.

Validation:

  • CRISPR Knockouts: Target top-hit genes (e.g., BCL2, CASP3) to confirm functional relevance.

In analogous studies, triazoles induced mitochondrial apoptosis via BAX/BAK activation .

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